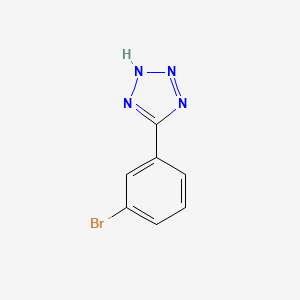
5-(3-Bromofenil)-1H-tetrazol
Descripción general
Descripción
Tetrazoles are a class of synthetic heterocycles that have found extensive applications across various fields, including organic chemistry, coordination chemistry, the photographic industry, explosives, and notably in medicinal chemistry. Among the tetrazoles, 5-substituted tetrazoles, such as 5-(3-Bromophenyl)-1H-tetrazole, are particularly significant due to their role as non-classical bioisosteres of carboxylic acids. These derivatives exhibit similar acidities but offer advantages such as higher lipophilicity and metabolic resistance, which are beneficial in drug design .
Synthesis Analysis
The synthesis of 5-substituted 1H-tetrazoles can be achieved through various methods. One notable approach involves a one-pot procedure that utilizes aryl bromides, potassium hexakis(cyano-κC)ferrate(4−) as a cyanide source, and sodium azide. This method is catalyzed by palladium acetate and zinc bromide in the presence of 1,4-diazabicyclo[2.2.2]octane (dabco) and occurs under nonacidic conditions, offering an attractive synthesis route due to the use of a nontoxic cyanide source . Another synthesis method for a related compound, 1-Bromine-5-phenyl-tetrazole, involves cyclization and bromination of benzonitrile with sodium azide and bromine, under optimized conditions to achieve high yields .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been studied using various techniques, including X-ray diffraction analysis. For instance, the crystal structure of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, a related tetrazole derivative, revealed a nonplanar thione with a significant dihedral angle between the tetrazole and benzene cycles. This structure forms centrosymmetric dimers in the crystal through hydrogen bonds . Similarly, other tetrazole derivatives have been analyzed to determine their crystalline structure and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications .
Chemical Reactions Analysis
The functionalization of 5-substituted tetrazoles is a challenging task due to the tendency to form isomeric mixtures. However, certain reactions have been identified that exhibit high or unusual regioselectivities, which are important for the synthesis of specific derivatives. For example, the hetero-Diels–Alder approach has been used to synthesize functionalized 1H-tetrazoles, such as tetrazolyl-1,2-oxazines and -oximes, which can be further reduced to yield 5-(1-aminoalkyl)-1H-tetrazoles. These compounds are important as they serve as bioisosteres of α-amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-substituted tetrazoles are influenced by their molecular structure. The planarity of the tetrazole ring and the degree of conjugation with aryl rings at the 1- and 5-positions affect their chemical reactivity and physical characteristics. For instance, the lack of conjugation in certain tetrazole derivatives suggests that these rings can maintain distinct electronic properties, which can be exploited in various chemical reactions and applications. Additionally, the presence of intermolecular hydrogen bonds, as observed in some derivatives, can influence the compound's solubility, melting point, and other physical properties .
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El compuesto se ha utilizado en la síntesis de nuevos análogos con posibles propiedades anticancerígenas. Estos análogos se han probado contra diversas líneas celulares cancerosas, y algunos han mostrado una actividad significativa. Por ejemplo, un estudio informó que la línea celular de cáncer del SNC SNB-75 fue particularmente sensible a estos compuestos, con un análogo que exhibió una inhibición del crecimiento del 41.25% .
Estudios de Acoplamiento Molecular
Los estudios de acoplamiento molecular son parte del análisis in silico para predecir la interacción entre un fármaco y su proteína diana. Los análogos de 5-(3-Bromofenil)-1H-tetrazol se han sometido a tales estudios para comprender su posible eficiencia de unión y mecanismo de acción contra objetivos cancerosos .
Predicción de ADME y Toxicidad
Las propiedades farmacocinéticas, incluida la absorción, distribución, metabolismo y excreción (ADME), junto con las predicciones de toxicidad, son cruciales para el desarrollo de fármacos. Los análogos sintetizados de this compound se han evaluado para estos parámetros para garantizar su seguridad y eficacia .
Síntesis de Ftalocianinas
Este compuesto se utiliza en la síntesis y caracterización de ftalocianinas, que son un grupo de compuestos macrocíclicos con aplicaciones en la ciencia de los materiales y como catalizadores. Específicamente, se ha utilizado para crear ftalocianinas monoisoméricas 1,8,15,22-sustituidas y díadas de ftalocianina-fullereno .
Propiedades Antimicrobianas
Aunque no es tan prominente como su potencial anticancerígeno, se ha investigado sobre las propiedades antimicrobianas de los compuestos relacionados. Por ejemplo, un derivado de β-cetoenol-pirazol mostró una actividad antifúngica moderada contra Fusarium oxysporum, lo que sugiere que estructuras similares podrían explorarse por su eficacia antimicrobiana .
Aplicaciones de Radiosíntesis
Los compuestos relacionados con this compound se han utilizado en la radiosíntesis de [18F]anle138b, un compuesto radiomarcado para imágenes de tomografía por emisión de positrones (PET). Esta aplicación es crucial para el desarrollo de herramientas de diagnóstico en medicina .
Propiedades
IUPAC Name |
5-(3-bromophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKPUDRFBHSFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399041 | |
| Record name | 5-(3-Bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3440-99-1 | |
| Record name | 5-(3-Bromophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3440-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Tetrazole, 5-(3-bromophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)